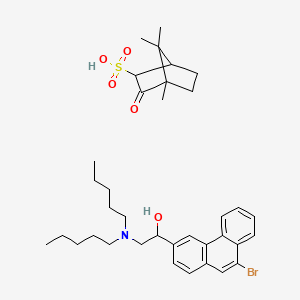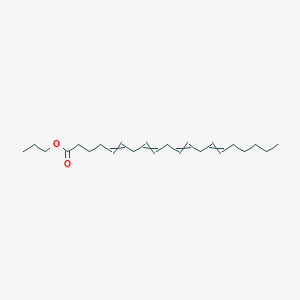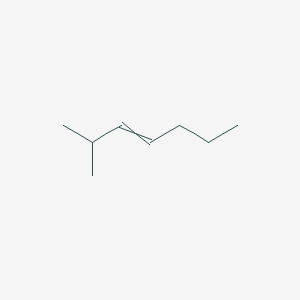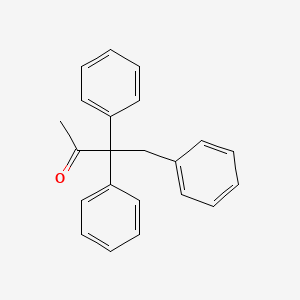
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol is a complex organic compound featuring a brominated phenanthrene core and a dipentylamino ethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol typically involves multi-step organic reactions. The starting material, 9-bromophenanthrene, undergoes a series of reactions including halogenation, amination, and subsequent functional group modifications to introduce the dipentylamino ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.
Análisis De Reacciones Químicas
Types of Reactions
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogenated phenanthrene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenanthrene ketones or aldehydes.
Reduction: Formation of hydrogenated phenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene core may interact with aromatic residues in proteins, while the dipentylamino ethanol side chain can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Bromophenanthrene: Lacks the dipentylamino ethanol side chain, making it less versatile in biological applications.
Phenanthrene: The non-brominated version, which has different reactivity and biological properties.
2-(Dipentylamino)ethanol: Lacks the phenanthrene core, making it less effective in certain chemical and biological contexts.
Uniqueness
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol is unique due to its combination of a brominated aromatic core and a functionalized side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7770-23-2 |
|---|---|
Fórmula molecular |
C36H50BrNO5S |
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
1-(9-bromophenanthren-3-yl)-2-(dipentylamino)ethanol;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C26H34BrNO.C10H16O4S/c1-3-5-9-15-28(16-10-6-4-2)19-26(29)21-14-13-20-18-25(27)23-12-8-7-11-22(23)24(20)17-21;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h7-8,11-14,17-18,26,29H,3-6,9-10,15-16,19H2,1-2H3;6-7H,4-5H2,1-3H3,(H,12,13,14) |
Clave InChI |
JUTVGQLRNONHGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)CC(C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)O.CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)




![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)


![[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate](/img/structure/B14007794.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
